Home > Products > Building Blocks P811 > (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride - 1956436-92-2

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Catalog Number: EVT-1724976
CAS Number: 1956436-92-2
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant)

Compound Description: Taranabant is an orally active inverse agonist of the cannabinoid 1 (CB-1) receptor. [] It was under development for the management of obesity. [] Taranabant is rapidly absorbed and primarily eliminated via oxidative metabolism and excretion of metabolites through the biliary/faecal route. [] In humans, the parent compound and its monohydroxylated metabolite, M1, are the major radioactive components circulating in plasma. [] Taranabant exhibits a significant degree of rigidity along the C11-N13-C14-C16-C17 backbone but with more flexibility around bonds C8-C11 and C8-O7. [] Mutagenesis and docking studies suggested that taranabant and rimonabant shared the same general binding area of CB1R but with significant differences in detailed interactions. []

Relevance: While not explicitly described, Rimonabant is structurally similar to Taranabant and likely shares the 5-(trifluoromethyl)pyridin-2-yl core with both Taranabant and (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride. The paper discusses the comparative binding modes of Rimonabant and Taranabant to the CB1 receptor, highlighting structural similarities between the two. []

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole [(S)-5-CF3-pyrox-tBu]

Compound Description: (S)-5-CF3-pyrox-tBu is a chiral compound prepared by coupling (S)-tert-leucinol and 5-trifluoromethylpicolinic acid. [] It is soluble in various organic solvents like diethyl ether, dichloromethane, and ethyl acetate. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is an anti-leukaemia cytostatic drug used in cancer therapy. [] It exists in various crystalline modifications, including a novel nanosize weakly crystalline modification that exhibits significantly higher solubility than the existing modification A, leading to faster absorption and higher activity. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor. [] It exhibits potent pulmonary and systemic vasodilator effects, with efficacy in decreasing pulmonary arterial pressure under various conditions including hypoxia, nitric oxide synthase inhibition, and monocrotaline-induced pulmonary hypertension. [] It is more potent than Y-27632 and fasudil in decreasing pulmonary and systemic arterial pressures. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a higher CNS MPO score and different physicochemical properties compared to compound 5. [] It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compounds 29 and 35 are novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists containing a chiral center. [] They exhibit robust P2X7 receptor occupancy at low doses in rats, with compound 35 showing good solubility and tolerability in preclinical species. [] Compound 35 was chosen as a clinical candidate for phase I trials to assess safety and tolerability in healthy subjects. []

Ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate (Epyrifenacil, S-3100)

Compound Description: Epyrifenacil is a newly developed herbicide. [] It is rapidly absorbed and metabolized in rats, primarily excreted in feces. [] Epyrifenacil is rapidly ester-cleaved to its major metabolite M1, which is mainly distributed in the liver. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) and (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: VUF11211 and NBI-74330 are high-affinity CXCR3 antagonists with distinct chemotypes. [] VUF11211 has a rigid, elongated structure with two basic groups, while NBI-74330 lacks basic groups. [] Both interact with CXCR3 in an allosteric fashion, demonstrating overlapping yet different binding sites. []

1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

Compound Description: TY-52156 is a novel and selective S1P3 receptor antagonist. [] It exhibits submicromolar potency and effectively inhibits S1P-induced coronary flow decrease, intracellular calcium increase, and Rho activation in vascular smooth muscle cells. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [, ] It increases the catalytic activity of both the heme-oxidized and heme-free forms of the enzyme, leading to vasodilation in the pulmonary and systemic vascular beds. [, ] This vasodilator activity is enhanced by NOS inhibition and ODQ, an sGC inhibitor that oxidizes the enzyme. []

3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

Compound Description: Edaravone is a free radical scavenger. [] A comparative study revealed that its phenyl group plays a crucial role in its reaction with hydroxyl radicals, forming OH adducts. [] The most favorable site for hydroxyl radical attacks is the ortho position of the phenyl group. [] Edaravone displays higher reactivity towards hydroxyl radicals and azide radicals compared to its analogs. []

Overview

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chemical compound with significant interest in scientific research, particularly in medicinal chemistry. It is classified as a substituted pyridine derivative, which is notable for its trifluoromethyl group that enhances its biological activity and lipophilicity. The compound is known for its potential applications in drug design and development due to its unique structural properties.

Synthesis Analysis

The synthesis of (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can be achieved through several methods, typically involving the reaction of pyridine derivatives with amines. One common synthetic route involves the use of 5-(trifluoromethyl)pyridin-2-amine, which can be reacted with an appropriate alkylating agent to form the desired amine.

Technical details of the synthesis may include:

  • Reagents: 5-(trifluoromethyl)pyridin-2-amine, alkyl halides (e.g., bromoethane), and bases such as sodium hydride or potassium carbonate.
  • Conditions: The reaction is often carried out in an organic solvent like dimethylformamide under reflux conditions to facilitate nucleophilic substitution.
  • Yield Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

The molecular structure of (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can be represented by its molecular formula C8H10F3NHClC_8H_{10}F_3N\cdot HCl. Key structural features include:

  • Trifluoromethyl Group: This group significantly influences the compound's electronic properties.
  • Pyridine Ring: The presence of the nitrogen atom in the aromatic ring contributes to the compound's basicity and potential interactions with biological targets.

Structural Data

  • Molecular Weight: Approximately 201.61 g/mol.
  • InChI Key: A unique identifier for chemical substances that provides information about the structure.
Chemical Reactions Analysis

(S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Acylation Reactions: The primary amine can undergo acylation to form amides, which are important in medicinal chemistry for drug development.

Technical details regarding these reactions often involve:

  • Reaction Conditions: Temperature, solvent choice, and reaction time are critical for optimizing yield and selectivity.
  • Catalysts: Some reactions may require catalytic conditions to enhance reactivity.
Mechanism of Action

The mechanism of action for (S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride typically involves its interaction with specific biological targets, such as receptors or enzymes. The trifluoromethyl group enhances binding affinity and selectivity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Process Data

Research indicates that compounds with similar structures may exhibit activity against various biological pathways, including those involved in neuropharmacology and cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the hydrochloride salt.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture.
  • Reactivity: The compound's reactivity is influenced by the trifluoromethyl group, making it suitable for further derivatization.

Relevant analyses may include:

  • Melting Point Determination: To assess purity and identity.
  • Spectroscopic Analysis: Techniques such as infrared spectroscopy and mass spectrometry are used to confirm structure and purity.
Applications

(S)-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has various applications in scientific research:

  • Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting neurological disorders or cancer.
  • Chemical Biology Studies: Used as a probe to study biological pathways or interactions within cells due to its ability to modulate receptor activity.

Properties

CAS Number

1956436-92-2

Product Name

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1

InChI Key

VZQRQAYJADKYOZ-JEDNCBNOSA-N

SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.